molecular formula C18H25N3O2S B14921218 N-cycloheptyl-2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide

N-cycloheptyl-2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide

Cat. No.: B14921218
M. Wt: 347.5 g/mol
InChI Key: HFQGGOLWPOZDPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-CYCLOHEPTYL-2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE is a complex organic compound that features a benzimidazole ring fused with an ethoxy group and a cycloheptyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-CYCLOHEPTYL-2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the benzimidazole core, followed by the introduction of the ethoxy group and the cycloheptyl moiety. Common reagents used in these reactions include ethyl iodide, cycloheptylamine, and various sulfur-containing compounds. The reaction conditions usually involve refluxing in organic solvents such as ethanol or acetonitrile, with catalysts like palladium on carbon (Pd/C) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~1~-CYCLOHEPTYL-2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide (H~2~O~2~) or potassium permanganate (KMnO~4~).

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) can be used.

    Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group or the cycloheptyl moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Typically performed in aqueous or organic solvents at elevated temperatures.

    Reduction: Conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the reducing agent.

    Substitution: Often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N~1~-CYCLOHEPTYL-2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N1-CYCLOHEPTYL-2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The ethoxy group and cycloheptyl moiety may enhance the compound’s binding affinity and selectivity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds like benzimidazole, albendazole, and mebendazole share the benzimidazole core structure.

    Sulfur-containing compounds: Compounds such as thiourea and sulfoxides have similar sulfur functionalities.

Uniqueness

N~1~-CYCLOHEPTYL-2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE is unique due to the combination of its benzimidazole ring, ethoxy group, and cycloheptyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H25N3O2S

Molecular Weight

347.5 g/mol

IUPAC Name

N-cycloheptyl-2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H25N3O2S/c1-2-23-14-9-10-15-16(11-14)21-18(20-15)24-12-17(22)19-13-7-5-3-4-6-8-13/h9-11,13H,2-8,12H2,1H3,(H,19,22)(H,20,21)

InChI Key

HFQGGOLWPOZDPQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3CCCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.